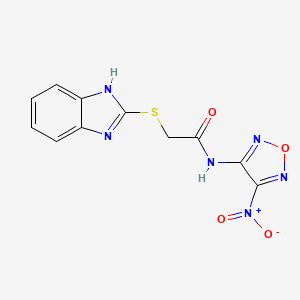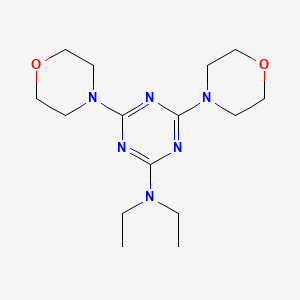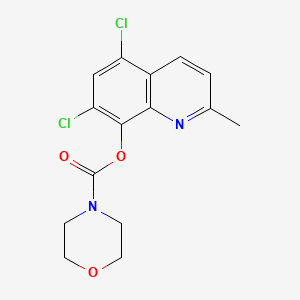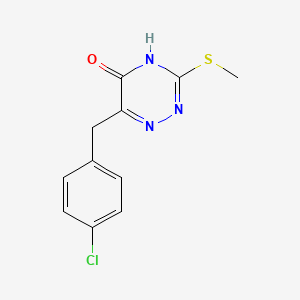
2-(1H-1,2,4-triazol-5-ylsulfanylmethyl)-1H-quinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4H-1,2,4-TRIAZOL-3-YLSULFANYL)METHYL]-4(3H)-QUINAZOLINONE is a heterocyclic compound that features both a quinazolinone and a triazole ring. These structures are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4H-1,2,4-TRIAZOL-3-YLSULFANYL)METHYL]-4(3H)-QUINAZOLINONE typically involves the reaction of quinazolinone derivatives with triazole-containing compounds. One common method includes the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes under basic conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like acetone .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-[(4H-1,2,4-TRIAZOL-3-YLSULFANYL)METHYL]-4(3H)-QUINAZOLINONE can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the triazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the quinazolinone ring or the triazole ring.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced quinazolinone derivatives, and substituted triazole derivatives .
Scientific Research Applications
2-[(4H-1,2,4-TRIAZOL-3-YLSULFANYL)METHYL]-4(3H)-QUINAZOLINONE has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(4H-1,2,4-TRIAZOL-3-YLSULFANYL)METHYL]-4(3H)-QUINAZOLINONE involves its interaction with biological targets such as enzymes and receptors. The triazole ring can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting their normal function . The quinazolinone ring can interact with DNA or proteins, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: These compounds share the triazole ring and exhibit similar antimicrobial activities.
Quinazolinone Derivatives: These compounds share the quinazolinone ring and are known for their anticancer and antimicrobial properties.
Uniqueness
2-[(4H-1,2,4-TRIAZOL-3-YLSULFANYL)METHYL]-4(3H)-QUINAZOLINONE is unique due to the combination of the triazole and quinazolinone rings, which provides a broader spectrum of biological activities compared to compounds containing only one of these rings .
Properties
Molecular Formula |
C11H9N5OS |
|---|---|
Molecular Weight |
259.29 g/mol |
IUPAC Name |
2-(1H-1,2,4-triazol-5-ylsulfanylmethyl)-3H-quinazolin-4-one |
InChI |
InChI=1S/C11H9N5OS/c17-10-7-3-1-2-4-8(7)14-9(15-10)5-18-11-12-6-13-16-11/h1-4,6H,5H2,(H,12,13,16)(H,14,15,17) |
InChI Key |
GVEDTLGMMNINSG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)CSC3=NC=NN3 |
solubility |
>38.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3aS,4R,9bR)-N-(2-fluorophenyl)-4-(4-fluorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide](/img/structure/B14946459.png)
![1'-{2-[(3,4-Dichlorophenyl)amino]-2-oxoethyl}-1,4'-bipiperidine-4'-carboxamide](/img/structure/B14946473.png)


![3,4-dimethyl-5-nitropyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B14946498.png)
![Cyclohex-2-enone, 2-[2-(3,4-diethoxyphenyl)acetyl]-3-(2-hydroxyethylamino)-](/img/structure/B14946503.png)
![(5Z)-3-benzyl-5-{[5-(4-bromophenyl)furan-2-yl]methylidene}-4-thioxo-1,3-thiazolidin-2-one](/img/structure/B14946513.png)

![1-(1,3-Benzodioxol-5-yl)-3-{4-[4-(4-fluorophenyl)piperazin-1-yl]piperidin-1-yl}pyrrolidine-2,5-dione](/img/structure/B14946522.png)
![2-(4-Ethoxyphenyl)-5-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B14946528.png)

![5-[(7-Nitro-2,1,3-benzoxadiazol-4-yl)sulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14946543.png)

![2-[1-benzyl-3-(4-methoxybenzyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-chlorophenyl)acetamide](/img/structure/B14946562.png)
